

Modulation of Protein Aggregation in Neurodegenerative Diseases

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Compound of Interest

Compound Name: 5-Bromo-7-nitro-1,2-benzothiazol-4-amine
CAS No.: 34976-54-0
Cat. No.: B1612000

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Protein misfolding and the subsequent formation of amyloid fibrils are hallmarks of diseases such as Alzheimer's, Parkinson's, and transthyretin-related amyloidosis[1]. 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and its derivatives have emerged as potent modulators of prone-to-aggregate proteins, including

-synuclein, tau isoform 2N4R, and transthyretin (TTR) fragments[1].

Mechanistic Causality: The anti-fibrillary activity of 5-NBA is driven by its ability to intercalate into the hydrophobic core of early-stage oligomers. The nitro group increases the molecular dipole moment, facilitating robust dipole-dipole and

interactions with the aromatic residues of the aggregating peptides. This interaction sterically hinders the elongation of cross-

sheets, arresting fibril formation[2].

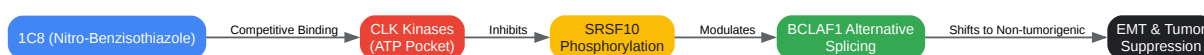
Table 1: Inhibitory Profiles of Benzisothiazole Derivatives on Amyloidogenic Proteins

Compound	Target Protein	Assay Method	Molar Ratio (Protein:Drug)	Efficacy / Outcome	Reference
5-NBA (5-Nitro-1,2-benzothiazol-3-amine)	TTR	ThT Fluorescence	1:10	Strong reduction in fibril formation	[2]
5-NBA	-Synuclein, Tau 2N4R	TEM & ThT	1:5 to 1:10	Complete arrest of mature fibril assembly	[1]
BTA-Thiourea Derivative	TTR	ThT Fluorescence	1:5	Weak inhibition ()	[2]

Anticancer Activity via CLK Kinase Inhibition

Beyond neurodegeneration, the 5-nitrobenzothiazole core has been successfully integrated into targeted anticancer agents. A prime example is the compound 1C8, a potent inhibitor of CDC-like kinases (CLKs)[3]. CLKs are critical regulators of the spliceosome; their inhibition drastically alters alternative splicing events that drive tumor progression.

Mechanistic Causality: The 5-nitrobenzo[d]isothiazol-3-amine moiety in 1C8 acts as an ATP-competitive inhibitor. The heterocyclic core occupies the adenine-binding pocket of the kinase, while the nitro group establishes critical hydrogen bonds with the hinge region of the enzyme. This binding prevents the phosphorylation of Serine/Arginine-rich (SR) proteins like SRSF10. Consequently, the alternative splicing of BCLAF1 is shifted toward its non-tumorigenic variant (BCLAF1-S), severely impairing the Epithelial-Mesenchymal Transition (EMT) and halting the proliferation of cancer cells[3].



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Mechanism of 1C8: CLK kinase inhibition drives splicing modulation and tumor suppression.

Formulation and Bioavailability: Cyclodextrin Inclusion Complexes

A significant hurdle in the clinical translation of nitro-aromatic compounds is their poor aqueous solubility. To bypass this, researchers utilize

-cyclodextrin (

-CD) inclusion complexes.

Mechanistic Causality: [ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">](#)

-CD possesses a hydrophilic exterior and a hydrophobic cavity. When 3-amino-5-nitrobenzothiazole is introduced, its lipophilic aromatic core is encapsulated within the cavity via van der Waals forces. Simultaneously, the nitro and amino groups protrude slightly to form hydrogen bonds with the hydroxyl groups at the rim of the

-CD torus. This host-guest complexation significantly enhances the aqueous solubility and bioavailability of the derivative without altering its intrinsic biological activity.

Validated Experimental Protocols

As an application scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols incorporate critical controls to prevent false positives, particularly optical interference from nitro-aromatic compounds.

Protocol A: Thioflavin T (ThT) Fluorescence Assay for Fibril Inhibition

Purpose: To quantify the anti-aggregation activity of 5-NBA on

-synuclein[1]. Self-Validation Principle: Nitro-aromatics can quench fluorescence. Therefore, a compound-only control and orthogonal validation via Transmission Electron Microscopy (TEM) are mandatory[2].

- Protein Preparation: Dissolve lyophilized

-synuclein in PBS (pH 7.4) to a concentration of

. Pass the solution through a 100 kDa MWCO centrifugal filter to remove any pre-formed oligomers, ensuring a purely monomeric starting population.

- Compound Solubilization: Prepare a 10 mM stock of 5-NBA in anhydrous DMSO. Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
- Incubation: In a 96-well non-binding microplate, combine the protein and 5-NBA to achieve desired molar ratios (e.g., 1:1, 1:5, 1:10). Incubate at 37°C with continuous orbital shaking

(600 rpm) for 72 hours to induce fibrillation.

- ThT Addition: Add ThT to a final concentration of

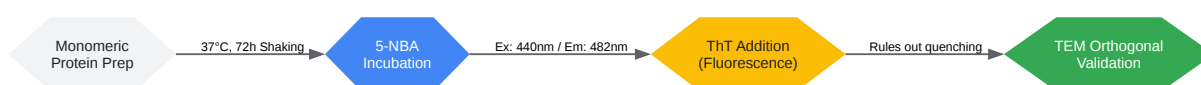
. Causality: ThT is a molecular rotor. In aqueous solution, it dissipates energy non-radiatively. Upon locking into the grooves of amyloid cross-

sheets, its rotation is restricted, resulting in a highly fluorescent state.

- Quantification: Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 482 nm).

- Orthogonal Validation (TEM): Spot

of the end-point assay mixture onto a carbon-coated copper grid. Stain with 2% uranyl acetate and image via TEM to visually confirm the absence of fibrils, ruling out ThT quenching by 5-NBA[1].



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Self-validating experimental workflow for amyloid fibril inhibition assays.

Protocol B: Synthesis and Activation of 5-Nitrobenzo[d]isothiazol-3-amine

Purpose: Synthesizing the 1C8 intermediate[3]. Self-Validation Principle: The electron-withdrawing nitro group renders the 3-amino group poorly nucleophilic. Activation is required before coupling.

- **Activation:** To a stirred solution of 3-amino-5-nitrobenzothiazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add a trimethylsilyl (TMS) donor (e.g., TMS-Cl) and triethylamine (1.2 equiv). Causality: TMS protection/activation increases the nucleophilicity of the nitrogen, facilitating subsequent coupling reactions[3].
- **Coupling:** After 30 minutes, remove the ice bath. Add the appropriate electrophilic intermediate and stir at room temperature for 48 hours.
- **Monitoring & Purification:** Monitor reaction progress via TLC (hexane/ethyl acetate; 7:3). Quench the reaction, extract the crude product, and purify via Flash Column Chromatography (FCC) using a 5% MeOH/DCM gradient to isolate the active kinase inhibitor[3].

References

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